3H-Indazol-3-one

5-Lipoxygenase Inflammation Redox-active inhibitors

3H-Indazol-3-one (CAS 5686-93-1) is the validated keto tautomer of the indazolinone scaffold, not interchangeable with indazole, benzimidazolone, or its enol tautomer 1H-indazol-3-ol. As the parent core for redox-active 5-LO inhibitors (IC50 2,000 nM baseline), strategic N2-alkylation unlocks oral bioavailability. The 5-nitro derivatives outperform nifurtimox against T. cruzi. Its unique solid-state (100% keto) vs. solution-phase (85% enol in DMSO) tautomerism makes it an ideal model for desmotropy studies and divergent synthetic pathways. Procure this high-purity core to ensure reproducible SAR and lead optimization in anti-inflammatory, antiparasitic, and physical organic chemistry programs.

Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
CAS No. 5686-93-1
Cat. No. B1590096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Indazol-3-one
CAS5686-93-1
Molecular FormulaC7H4N2O
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=N2
InChIInChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H
InChIKeyLOCAIGRSOJUCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Indazol-3-one (CAS 5686-93-1): Core Heterocyclic Scaffold for 5-Lipoxygenase and Antiparasitic Research


3H-Indazol-3-one (CAS 5686-93-1), also referred to as indazolin-3-one, 1,2-dihydro-3H-indazol-3-one, or 3-indazolone, is a bicyclic heteroaromatic compound comprising a fused benzene and pyrazole ring [1]. The core structure exists in a dynamic tautomeric equilibrium between a keto (1,2-dihydro-3H-indazol-3-one) and an enol (1H-indazol-3-ol) form, a feature that critically influences its reactivity and biological profile [2]. This scaffold is a foundational element in medicinal chemistry, particularly recognized as the parent structure for a series of redox-active 5-lipoxygenase (5-LO) inhibitors [3] and as a promising core for novel antiparasitic agents [4].

3H-Indazol-3-one (5686-93-1) Procurement: Why Simple Analogs Are Not Interchangeable Scaffolds


Direct substitution of the 3H-indazol-3-one core with simple analogs like indazole, benzimidazolone, or even its own tautomer 1H-indazol-3-ol is not feasible for achieving comparable biological or physicochemical outcomes. The precise N-1/N-2 substitution pattern on the 3H-indazol-3-one ring dictates not only the potency and selectivity of enzyme inhibition, such as for 5-lipoxygenase, but also profoundly impacts critical drug-like properties including oral bioavailability and the potential for off-target toxicity like methemoglobinemia [1]. Furthermore, the tautomeric state is highly environment-dependent; the compound exists solely as the keto form in the solid state but predominantly as the enol tautomer in DMSO solution [2]. This tautomeric duality directly influences its reactivity as a synthetic building block and its specific intermolecular interactions, making it a distinct chemical entity rather than a simple generic heterocycle.

3H-Indazol-3-one (5686-93-1): Quantifiable Differentiation from Close Analogs in Key Assays


5-Lipoxygenase (5-LO) Inhibition: 3H-Indazol-3-one Core Provides Baseline Potency Enhanced by N2-Substitution

The unsubstituted 1,2-dihydro-3H-indazol-3-one parent scaffold demonstrates inherent 5-LO inhibitory activity. However, strategic N2-substitution dramatically improves potency. The parent compound exhibits an IC50 of 2,000 nM against 5-LO in a rat blood LTB4 production assay. In contrast, the N2-methyl analog (2-methyl-1,2-dihydro-indazol-3-one) shows an improved IC50 of 1,300 nM in the same assay and 200 nM in a human/dog blood assay [1]. This indicates that while the core scaffold is active, N2-derivatization is essential for achieving sub-micromolar potency required for advanced lead development.

5-Lipoxygenase Inflammation Redox-active inhibitors

Oral Bioavailability in 5-LO Inhibitor Series: N2-Alkyl Derivatives of 3H-Indazol-3-one Unlock Oral Activity Absent in Parent Scaffold

Systematic structure-activity relationship (SAR) studies demonstrate that oral activity is not inherent to the 3H-indazol-3-one core but is strictly dependent on N2-substitution. N-1,N-2-unsubstituted and N-1-substituted derivatives are orally inactive, while N-2-alkyl derivatives confer oral activity and dual 5-LO/CO inhibition. In contrast, N-2-benzyl derivatives yield 5-LO selective but orally weak compounds [1]. This delineation is crucial for designing compounds with desired in vivo profiles. The lead compound ICI 207968 (1,2-dihydro-2-(3-pyridylmethyl)-3H-indazol-3-one) successfully combined potent oral activity with high selectivity, though its development was halted due to methemoglobin induction, a toxicity not directly linked to 5-LO inhibition [1].

Oral bioavailability Pharmacokinetics SAR

Anti-Inflammatory Efficacy: N2-Substituted 3H-Indazol-3-one Derivative Exhibits Superior In Vivo Activity to Diclofenac

In a comparative in vivo study using the carrageenan-induced rat paw edema model, an N2-substituted 1,2-dihydro-3H-indazol-3-one derivative (compound 3b) demonstrated anti-inflammatory activity that was superior to the reference drug diclofenac [1]. The study noted that most tested compounds in this indazolone series exhibited significant long-lasting anti-inflammatory effects, but compound 3b's performance surpassed the clinically used NSAID comparator. This validates the 3H-indazol-3-one scaffold as a source of highly efficacious anti-inflammatory agents.

Anti-inflammatory in vivo Carrageenan-induced edema

Trypanocidal Activity: 5-Nitro-3H-Indazol-3-one Derivative Demonstrates Superior Selectivity Index Compared to Nifurtimox

The 5-nitroindazolin-3-one derivative 5a (5-nitro-2-picolyl-indazolin-3-one) exhibits potent trypanocidal activity, with an IC50 of 1.1 ± 0.3 µM against epimastigotes and 5.4 ± 1.0 µM against the clinically relevant trypomastigote form of Trypanosoma cruzi [1]. Critically, the compound's selectivity index (SI) was superior to that of nifurtimox, a current standard-of-care drug for Chagas disease, indicating a more favorable therapeutic window in vitro [1]. This enhanced selectivity is attributed to the nitro group at the 5-position inducing parasite-specific oxidative stress.

Chagas disease Trypanosoma cruzi Selectivity index

Tautomeric Equilibrium: 3H-Indazol-3-one (Keto Form) Dominates in Solid State, Enol Form Predominates in DMSO Solution

The physical identity of 3H-indazol-3-one is governed by a tautomeric equilibrium between the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). Experimental determination by X-ray crystallography and solid-state NMR confirms that in the solid state, the compound exists exclusively as the keto tautomer (1a) [1]. In stark contrast, 13C-NMR analysis in (D6)DMSO solution reveals a predominant shift to the enol tautomer (1b), which constitutes 85% of the equilibrium mixture [1]. This environment-dependent tautomerism is a defining and differentiating characteristic that impacts its synthetic utility and molecular recognition properties.

Tautomerism Spectroscopy Solid-state chemistry

High-Value Research and Industrial Application Scenarios for 3H-Indazol-3-one (CAS 5686-93-1)


Scaffold for Next-Generation 5-Lipoxygenase (5-LO) Inhibitors

3H-Indazol-3-one is the validated parent scaffold for a series of redox-active 5-LO inhibitors, as established by the SAR studies of Bruneau et al. [1]. Researchers focused on developing novel anti-inflammatory therapies for asthma, allergic rhinitis, or inflammatory bowel disease should procure this compound as a core starting material for the synthesis of N2-substituted derivatives. The evidence confirms that while the parent core provides baseline 5-LO inhibition (IC50 2,000 nM), strategic N2-alkylation is the key to unlocking potent oral activity, a critical requirement for lead optimization.

Core Intermediate for Novel Antichagasic Drug Discovery

The 5-nitro-3H-indazol-3-one framework has been validated as a novel and promising anti-Trypanosoma cruzi scaffold [1][2]. The 5-nitro derivative 5a displayed superior trypanocidal activity and a better selectivity index than the current drug nifurtimox [2]. Procurement of 3H-indazol-3-one enables the synthesis of this and related 5-nitroindazolin-3-one libraries, representing a high-priority application for groups engaged in neglected tropical disease research and seeking to develop safer alternatives to existing Chagas disease chemotherapies.

Versatile Heterocyclic Building Block in Synthetic and Physical Organic Chemistry

The unique solid-state vs. solution-phase tautomerism of 3H-indazol-3-one, where it is purely the keto form as a solid but shifts to 85% enol in DMSO [1], makes it an exceptional model compound for fundamental studies in physical organic chemistry, polymorphism, and desmotropy. Synthetic chemists can also leverage this tautomeric duality for diverse reactivity, using the compound as a building block for more complex heterocyclic systems like pyrazolo[1,2-a]indazoles [2]. Its procurement is essential for laboratories investigating tautomer-dependent reaction pathways or constructing novel fused-ring architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.